molecular formula C9H12F3NO4 B13121051 methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate CAS No. 322474-23-7

methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate

Cat. No.: B13121051
CAS No.: 322474-23-7
M. Wt: 255.19 g/mol
InChI Key: YTUQDXZZTNBXKG-ACAGNQJTSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the following steps:

    Formation of the Boc-protected amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Introduction of the trifluoromethyl group: The Boc-protected amine is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), under appropriate conditions to introduce the trifluoromethyl group.

    Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is primarily determined by its functional groups:

    Trifluoromethyl group: This group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems.

    Boc-protecting group: The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.

    Ester group: The ester functionality can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can participate in further reactions.

Comparison with Similar Compounds

Uniqueness: Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of fluorinated pharmaceuticals and specialty chemicals.

Properties

CAS No.

322474-23-7

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate

InChI

InChI=1S/C9H12F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h1-4H3/b13-5-

InChI Key

YTUQDXZZTNBXKG-ACAGNQJTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C(=O)OC)\C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F

Origin of Product

United States

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